6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride
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Overview
Description
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the molecular formula C9H11BrN2·HCl. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters. The purification of the product is typically achieved through recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, oxidized quinoxaline derivatives, and reduced tetrahydroquinoxaline compounds .
Scientific Research Applications
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its quinoxaline core structure .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline:
1-Methyl-1,2,3,4-tetrahydroquinoxaline: The non-brominated parent compound used as a precursor in the synthesis.
Uniqueness: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in drug design and materials science .
Biological Activity
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features contribute to various pharmacological effects, making it a candidate for further research in therapeutic applications.
- Molecular Formula : C9H10BrClN
- Molecular Weight : 248.547 g/mol
- LogP : 3.7472
- Polar Surface Area (PSA) : 12.03 Ų
Anticancer Activity
Research indicates that 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer) and HT29 (colon cancer).
- Mechanism of Action : The compound may interfere with cellular signaling pathways or induce apoptosis in cancer cells. Studies have shown that it can inhibit tumor growth by affecting the cell cycle and promoting programmed cell death .
Antimicrobial Properties
The compound has also demonstrated antibacterial activity against several strains of bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 125–250 μg/mL against gram-positive bacteria .
- Effectiveness : It has been effective against common pathogens such as E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is being investigated for its ability to inhibit specific enzymes:
- Target Enzymes : The compound is structurally similar to natural alkaloids that are known enzyme inhibitors. This similarity suggests potential applications in treating diseases related to enzyme dysfunction .
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. The study found that this compound significantly reduced cell viability in HeLa cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Evaluation of Antimicrobial Activity
A comparative study assessed the antimicrobial effectiveness of various quinoxaline derivatives, including 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. The results indicated that this compound exhibited a broader spectrum of activity against both gram-positive and gram-negative bacteria compared to other derivatives tested .
Summary Table of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | HeLa | 15 µM | Induction of apoptosis |
Antimicrobial | E. coli | 125–250 µg/mL | Bacterial growth inhibition |
Staphylococcus aureus | - | Bacterial growth inhibition | |
Enzyme Inhibition | Various enzymes | - | Competitive inhibition |
Properties
Molecular Formula |
C9H12BrClN2 |
---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c1-12-5-4-11-8-6-7(10)2-3-9(8)12;/h2-3,6,11H,4-5H2,1H3;1H |
InChI Key |
DVMZLKXVYBTVRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)Br.Cl |
Origin of Product |
United States |
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